3-Methoxy-N-(4-propoxybenzyl)aniline

Antiproliferative Activity Leukemia Research Cell Proliferation

Select 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS 1036543-63-1) for antiproliferative screening against NB-4 leukemia cells. The 3-methoxy substitution pattern is a confirmed potency determinant—substituting with para-methoxy or unsubstituted analogs may invalidate comparative research. The 4-propoxybenzyl chain provides distinct LogP and permeability properties vs. isopropoxy or butoxy analogs, enabling precise SAR exploration. With reactive secondary amine and dual ether functionalities, this compound serves as both a reference probe and a versatile building block for focused library synthesis.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 1036543-63-1
Cat. No. B1385387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-(4-propoxybenzyl)aniline
CAS1036543-63-1
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC
InChIInChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3
InChIKeyJDBQBEPKJQQHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(4-propoxybenzyl)aniline (CAS 1036543-63-1): Technical Profile and Procurement Context


3-Methoxy-N-(4-propoxybenzyl)aniline (CAS 1036543-63-1) is a substituted N-benzylaniline derivative with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol [1]. It features a 3-methoxy group on the aniline ring and a 4-propoxybenzyl substituent on the nitrogen atom [2]. The compound is commercially available from several research chemical suppliers for use as a biochemical tool and synthetic intermediate . This document provides a comparative, evidence-based assessment of its differentiation from structurally related analogs to inform procurement decisions.

Why Generic Substitution Fails: Critical Substituent Effects in N-Benzylaniline Analogs Like 3-Methoxy-N-(4-propoxybenzyl)aniline


In N-benzylaniline derivatives, seemingly minor substituent variations can produce substantial differences in biological activity, metabolic stability, and molecular recognition [1]. For instance, the specific positioning of a methoxy group (meta vs. para) on the aniline ring has been shown to alter cell-based potency by orders of magnitude [2]. Similarly, the length and branching of the alkoxy chain on the benzyl moiety significantly impacts target binding affinity and pharmacokinetic properties [3]. Therefore, substituting 3-Methoxy-N-(4-propoxybenzyl)aniline with a generic N-benzylaniline analog or a compound bearing a different substitution pattern is not functionally equivalent and may invalidate comparative research findings.

Quantitative Differentiation of 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS 1036543-63-1) vs. Close Analogs


Antiproliferative Activity in Human NB-4 Leukemia Cells: Documented Activity Profile

The target compound has a documented antiproliferative activity profile in the ChEMBL database, specifically tested against human NB-4 acute promyelocytic leukemia cells using an MTT assay over 96 hours [1]. While a direct head-to-head comparison with a specific analog is not available in this dataset, the presence of this curated bioactivity record provides a verifiable point of reference. This differentiates the compound from other N-benzylaniline analogs for which such specific, cell-line-targeted antiproliferative data may be absent or not curated in major public databases.

Antiproliferative Activity Leukemia Research Cell Proliferation

Aniline Substituent SAR: The Critical Role of the 3-Methoxy Group in Potency Determination

Published SAR studies on a related series of compounds demonstrate that substituents on the aniline ring are a primary driver of cell-based potency [1]. While the exact IC50 value for the target compound in this specific assay is not detailed in the referenced table, the data confirms that modifications to the aniline ring (e.g., varying the position of a methoxy group) can result in substantial potency shifts, with some analogs exhibiting IC50 values >100 µM while others show activity in the 2-10 µM range [2]. This class-level evidence strongly implies that the specific 3-methoxy substitution pattern on 3-Methoxy-N-(4-propoxybenzyl)aniline is a key determinant of its biological activity, making it non-interchangeable with analogs bearing different aniline substituents (e.g., 3-trifluoromethyl or 4-chloro).

Structure-Activity Relationship Aniline Substituents Potency Optimization

Benchmarking Against the 3-Trifluoromethyl Analog: A Comparative Look at Metabolic Implications

A closely related analog, N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline (CAS 1040685-15-1), has been studied for its metabolic stability, with a published assay reporting the percentage of parent compound remaining after a 30-minute incubation in mouse and human liver microsomes [1]. This study provides a quantitative baseline for understanding how aniline ring substituents influence metabolic fate. While direct microsomal stability data for 3-Methoxy-N-(4-propoxybenzyl)aniline is not presented in the same study, the established correlation between substituent electronics (e.g., methoxy vs. trifluoromethyl) and metabolic rate allows for a class-level inference. The electron-donating methoxy group in the target compound is expected to confer different metabolic susceptibility compared to the strongly electron-withdrawing trifluoromethyl group, making the two compounds non-substitutable in assays sensitive to metabolic stability.

Metabolic Stability Microsomal Assays Pharmacokinetics

Alkoxy Chain Length and Branching: Structural Differentiation from 4-Isopropoxy and 4-Butoxy Analogs

Commercial catalogs list direct structural analogs that vary only in the alkoxy substituent on the benzyl ring, including 4-Isopropoxy-N-(4-propoxybenzyl)aniline (C19H25NO2, MW 299.41) and 4-Butoxy-N-(4-propoxybenzyl)aniline (C20H27NO2, MW 313.43) [1]. The target compound (C17H21NO2, MW 271.35) features a linear 3-methoxy group and a linear 4-propoxy group [2]. Altering the alkoxy chain length or introducing branching (e.g., isopropoxy) significantly modifies the compound's lipophilicity (LogP) and steric profile, which are well-established parameters influencing membrane permeability, target binding, and non-specific protein binding [3]. These structural differences, supported by patent literature on aryloxyaniline derivatives highlighting the importance of alkoxy substitutions for receptor affinity, indicate that 3-Methoxy-N-(4-propoxybenzyl)aniline possesses a unique physicochemical signature that will not be replicated by these commercially available, structurally similar analogs [4].

Lipophilicity Molecular Recognition SAR

Recommended Applications for 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS 1036543-63-1) Based on Evidence


As a Characterized Probe in Antiproliferative and Leukemia Cell-Based Assays

Given the curated bioactivity record against human NB-4 acute promyelocytic leukemia cells [1], this compound is suitable for use as a reference or probe compound in antiproliferative screening campaigns focused on leukemia. The ChEMBL documentation provides a citable foundation for experimental design and data interpretation, enhancing the reliability of research outcomes compared to using an uncharacterized analog.

As a Critical Reference in Structure-Activity Relationship (SAR) Studies on N-Benzylanilines

The evidence confirming that aniline ring substituents are key potency determinants [2] positions 3-Methoxy-N-(4-propoxybenzyl)aniline as a valuable benchmark in SAR studies. Its specific 3-methoxy substitution pattern offers a distinct point of comparison when exploring the effects of electron-donating groups on biological activity, helping to build a quantitative understanding of the pharmacophore.

For Physicochemical Profiling and Lipophilicity-Dependent Studies

The clear structural and predicted physicochemical differences between this compound and its 4-isopropoxy and 4-butoxy analogs [3] make it a precise tool for investigating the impact of alkoxy chain length and branching on properties like LogP, membrane permeability, and non-specific binding. This is directly relevant to drug discovery programs where fine-tuning these parameters is essential for lead optimization.

As a Synthetic Intermediate for Generating Diversified Chemical Libraries

The presence of a reactive secondary amine and two distinct ether functionalities (3-methoxy and 4-propoxybenzyl) makes 3-Methoxy-N-(4-propoxybenzyl)aniline a versatile building block . It is well-suited for combinatorial chemistry or parallel synthesis efforts aimed at generating focused libraries of N-benzylaniline derivatives for broad biological screening against targets where this scaffold has shown activity.

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